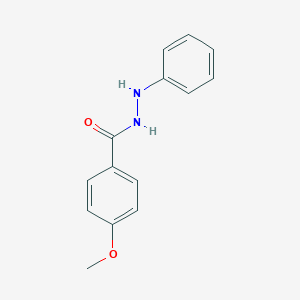

4-methoxy-N'-phenylbenzohydrazide

Description

Properties

CAS No. |

15089-03-9 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-methoxy-N'-phenylbenzohydrazide |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17) |

InChI Key |

FUKLJLAWEQBGGR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |

Other CAS No. |

15089-03-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

The biological and chemical properties of benzohydrazides are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Bioactivity Comparison

Key Observations:

- Electron-withdrawing groups (e.g., nitro, cyano) enhance bioactivity in anticancer and enzyme inhibition contexts .

- Methoxy positioning : Para-substitution (4-OCH₃) improves tyrosinase inhibition, while ortho-substitution (2-OCH₃) in benzylidene derivatives enhances antifungal activity .

- Hybrid structures : Incorporation of chromene or indole moieties (e.g., anti-leishmanial compounds) increases target specificity .

Physicochemical and Computational Insights

Table 2: Computational and Experimental Parameters

Key Findings:

- Lipophilicity : Chloro-substituted analogues exhibit higher LogP values, enhancing membrane permeability .

- Electrochemical parameters : Lower ELUMO values correlate with improved corrosion inhibition, as seen in metal complexes of 4-methoxy derivatives .

- DFT studies : The 4-methoxy group stabilizes the HOMO-LUMO gap, favoring charge transfer in inhibitor-metal interactions .

Preparation Methods

Reaction in Oxygenated Media

Source details a one-pot synthesis using CuBr₂ (2.0 equiv) in o-xylene at 160°C under air. Here, (E)-1-benzylidene-2-phenylhydrazine (1.5 mmol) reacts with 4-methoxybenzamide (5.0 equiv) via radical intermediates, yielding 4-methoxy-N'-phenylbenzohydrazide in 73% yield after distillation and chromatography (petroleum ether/ethyl acetate).

Mechanistic Insight:

The reaction likely proceeds through single-electron transfer (SET) from Cu²⁺ to the hydrazine, generating aryl radicals that couple with the amide (Figure 1). Air oxygen acts as a terminal oxidant, regenerating Cu²⁺.

Table 1: Comparative Reaction Conditions

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ullmann coupling | CuI (6 mol%) | DMSO | 70 | 24 | 73 |

| Oxidative coupling | CuBr₂ (2.0 eq) | o-xylene | 160 | 0.12 | 73 |

| Direct acylation | None | CH₂Cl₂ | 0→25 | 12 | 80 |

Direct Hydrazide Acylation

Stepwise Acylation with Benzoyl Chloride

Source reports a two-step procedure:

-

Synthesis of N'-Phenylbenzohydrazide (71): Phenylhydrazine (1.0 mmol) and 4-methoxybenzoyl chloride (1.0 mmol) react in CH₂Cl₂ at 0°C with pyridine (2.0 mmol) as base. The product precipitates as a white solid (80% yield).

-

Purification: Recrystallization from methanol affords analytically pure material, confirmed by ¹³C NMR (DMSO-d₆) δ 165.8 (C=O), 162.7 (OCH₃), 146.3 (C–N).

Advantages Over Catalytic Methods

This method avoids transition metals, simplifying purification. However, stoichiometric pyridine generates waste, and electron-deficient acyl chlorides require longer reaction times.

Acid-Mediated Cyclization and Rearrangement

Acetic Acid-Promoted Cyclization

Per GP2.3 in Source, N,N'-arylbenzohydrazides cyclize in acetic acid at 130°C for 4 hours. For 4-methoxy-N'-phenylbenzohydrazide, this method yields 68% product after extraction with NaOH and EtOAc.

Side Reactions:

Prolonged heating (>6 hours) leads to over-oxidation to 1,3,4-oxadiazoles, reducing hydrazide yields.

Analytical Characterization and Validation

Spectroscopic Data Consolidation

Q & A

Q. How can researchers optimize the synthesis of 4-methoxy-N'-phenylbenzohydrazide to improve yield and purity?

Methodological Answer: Synthesis optimization involves precise control of reaction conditions, such as temperature (reflux in ethanol or DMSO) and stoichiometric ratios of reactants (e.g., hydrazine derivatives and activated carboxylic acids). Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress tracking. Purification steps, including recrystallization or column chromatography, are critical for isolating high-purity products. For example, derivatives like N'-phenylbenzohydrazide require pH adjustments during hydrazide formation to minimize side reactions .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization of 4-methoxy-N'-phenylbenzohydrazide derivatives?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm hydrazide bond formation and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹). X-ray crystallography provides definitive proof of molecular geometry and intermolecular interactions, as demonstrated in studies of similar hydrazide derivatives .

Q. How can researchers screen 4-methoxy-N'-phenylbenzohydrazide derivatives for biological activity, such as enzyme inhibition?

Methodological Answer: Enzymatic assays (e.g., tyrosinase inhibition) are performed using spectrophotometric methods to measure IC₅₀ values. For example, N'-phenylbenzohydrazide derivatives showed IC₅₀ values of 10.5 µM against tyrosinase, outperforming kojic acid (44.6 µM). Dose-response curves and Lineweaver-Burk plots help determine inhibition mechanisms (competitive/non-competitive). Docking simulations (AutoDock Vina) further analyze binding interactions, such as hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. What electrochemical methods characterize the redox behavior of 4-methoxy-N'-phenylbenzohydrazide derivatives?

Methodological Answer: Cyclic voltammetry (CV) in acetonitrile or aqueous ethanol (scan rates: 50–500 mV/s) identifies reversible oxidation peaks. For ferrocene-conjugated analogs (e.g., N'-Ferrocenylmethyl-N'-Phenylbenzohydrazide), redox potentials (E₁/₂) shift due to electron-withdrawing hydrazide groups. Diffusion-controlled processes are confirmed via linear plots of anodic current (iₐ) vs. square root of scan rate (v¹/²). Supporting electrolytes (e.g., Bu₄NBF₄) minimize solution resistance .

Q. How do molecular docking studies elucidate the tyrosinase inhibition mechanism of 4-methoxy-N'-phenylbenzohydrazide derivatives?

Methodological Answer: Docking simulations (e.g., AutoDock, Schrödinger Suite) model ligand-enzyme interactions using crystal structures (PDB: 2Y9X). Key parameters include binding free energy (ΔG) and interaction fingerprints (e.g., hydrogen bonds with His263 or Asn260). Active derivatives like N'-(benzoyloxy)benzamide (IC₅₀ = 2.5 µM) show stronger van der Waals contacts and lower ΔG than kojic acid, aligning with experimental IC₅₀ trends .

Q. What experimental and computational approaches validate 4-methoxy-N'-phenylbenzohydrazide derivatives as corrosion inhibitors?

Methodological Answer: Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements in simulated oilfield brine quantify inhibition efficiency (e.g., Cu complexes achieve >80% at 100 ppm). Quantum chemical calculations (Gaussian 03W) correlate experimental results with electronic parameters (e.g., EHOMO, ELUMO, band gap). Strong correlations (R² > 0.9) between theoretical and experimental data validate the anodic inhibition mechanism .

Q. How do reaction conditions influence the chemical stability and reactivity of 4-methoxy-N'-phenylbenzohydrazide?

Methodological Answer: Acidic/basic hydrolysis studies (e.g., 6M HCl reflux) cleave the hydrazide bond into 4-methoxybenzoic acid and phenylhydrazine. Kinetic monitoring via HPLC reveals pseudo-first-order degradation. Substituent effects (e.g., electron-donating methoxy groups) enhance stability under neutral conditions. Chelation with transition metals (Cu²⁺, Co²⁺) modifies reactivity, as shown in Schiff base formation studies .

Q. How can hybrid experimental-computational workflows enhance the design of 4-methoxy-N'-phenylbenzohydrazide-based therapeutics?

Methodological Answer: QSAR models (e.g., CoMFA, CoMSIA) link structural descriptors (logP, polar surface area) to bioactivity. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. For instance, MD trajectories of tyrosinase-inhibitor complexes reveal stable hydrogen bonds beyond 50 ns, supporting rational optimization of pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.